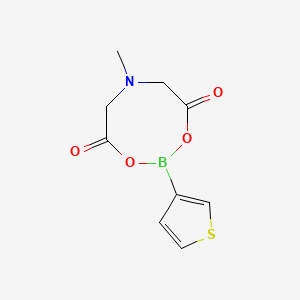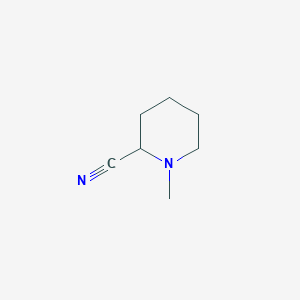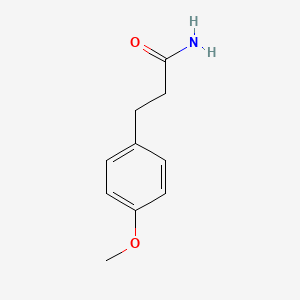
3-(4-甲氧基苯基)丙酰胺
描述
3-(4-Methoxyphenyl)propanamide, also known as 4-Methoxyphenylacetamide, is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
科学研究应用
抗氧化和抗癌活性
3-(4-甲氧基苯基)丙酰胺衍生物因其抗氧化和抗癌活性而受到研究。值得注意的是,一些衍生物表现出的抗氧化活性强于抗坏血酸。它们还对人神经胶质瘤和三阴性乳腺癌细胞系表现出细胞毒性作用,其中特定化合物被认为对神经胶质瘤细胞具有高度活性 (Tumosienė 等人,2020 年)。
褪黑激素受体结合
涉及 3-(4-甲氧基苯基)丙酰胺衍生物作为潜在褪黑激素类似物的研究已进行,以研究鸡脑中的褪黑激素受体结合位点。这些研究有助于理解化合物中的结构变化如何影响其结合亲和力,为设计靶向褪黑激素受体的药物提供了见解 (Garratt 等人,1996 年)。
大鼠药代动力学
与 3-(4-甲氧基苯基)丙酰胺相关的化合物 3-(4-氟苯氧基)-2-羟基-2-甲基-N-[4-硝基-3-(三氟甲基)苯基]-丙酰胺在大鼠中的药代动力学和代谢已得到研究。这项研究对于临床前开发和了解化合物在生物系统中的行为至关重要 (Wu 等人,2006 年)。
胰凝乳蛋白酶抑制活性
3-(4-甲氧基苯基)丙酰胺的衍生物表现出胰凝乳蛋白酶抑制活性。这一发现对于开发针对特定酶的新型治疗剂具有重要意义 (Atta-ur-rahman 等人,1997 年)。
合成和去质子化研究
已对 3-(4-甲氧基苯基)丙酰胺衍生物的合成和去质子化进行研究,为这些化合物的化学性质和潜在应用提供了宝贵的见解 (Rebstock 等人,2003 年)。
量子化学研究
已对与 3-(4-甲氧基苯基)丙酰胺相关的抗前列腺癌药物进行量子化学研究,提供了对其分子性质和与生物靶标潜在相互作用的更深入理解 (Otuokere 和 Amaku,2015 年)。
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
作用机制
Target of Action
This compound is a derivative of a secondary amide bearing an aromatic substituent
Mode of Action
It’s known that the c(=o)-n(h)-c(ar)-c(ar) torsion angle of -3370° rules out the presence of resonance spanning the amide as well as the aromatic system . This suggests that the compound may interact with its targets in a specific orientation, potentially influencing its biological activity.
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit antioxidant activity
Result of Action
Related compounds have shown antioxidant activity, suggesting that 3-(4-methoxyphenyl)propanamide may also exhibit similar effects .
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Methoxyphenyl)propanamide may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function. Detailed studies on these aspects are currently lacking .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(4-Methoxyphenyl)propanamide within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be influenced by these processes .
Subcellular Localization
This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
属性
IUPAC Name |
3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTPQBNWEZJJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351333 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25413-27-8 | |
| Record name | 3-(4-methoxyphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

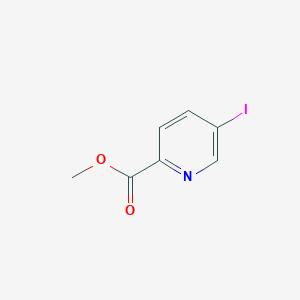
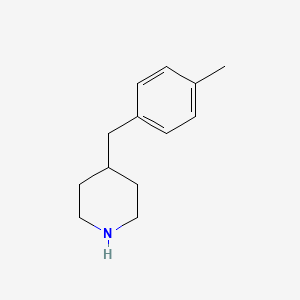
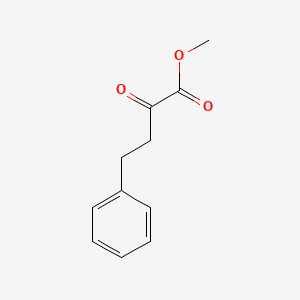


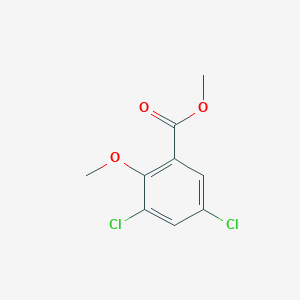



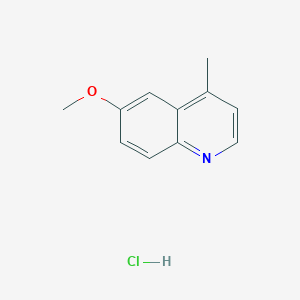
![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)
